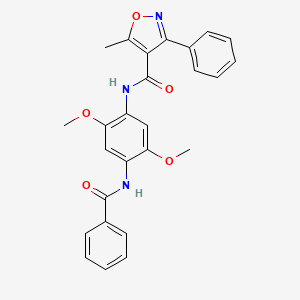![molecular formula C20H25F3N2O2 B11627647 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un grupo ciclohexilo, un grupo trifluorometilo y un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para la producción a gran escala y la garantía del cumplimiento de las normas de seguridad y medioambientales. Las técnicas como la síntesis de flujo continuo y los reactores automatizados pueden emplearse para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para formar alcoholes o aminas.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas, presiones y niveles de pH controlados para lograr las transformaciones deseadas .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías implicadas pueden incluir la transducción de señales, la expresión génica y la regulación metabólica .
Comparación Con Compuestos Similares
Compuestos similares
- 1-ciclohexil-3-(3-trifluorometil-fenil)-urea
- 1-metil-3-(trifluorometil)-1H-pirazol
Singularidad
1-[3-ciclohexil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]-4-fenilbutan-1-ona es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo trifluorometilo, en particular, mejora su estabilidad y lipofilicidad, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C20H25F3N2O2 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)19(27)14-17(16-11-5-2-6-12-16)24-25(19)18(26)13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16,27H,2,5-7,10-14H2 |
Clave InChI |
RDPSJNQLKMOYGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)

![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)

![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
